2-chloro-2H-pyrazin-3-one
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Overview
Description
2-chloro-2H-pyrazin-3-one is a heterocyclic compound containing a pyrazine ring with a chlorine atom and a keto group. This compound is part of the broader class of pyrazine derivatives, which are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-2H-pyrazin-3-one typically involves the chlorination of pyrazin-3-one. One common method is the reaction of pyrazin-3-one with thionyl chloride (SOCl₂) under reflux conditions. This reaction results in the substitution of a hydrogen atom with a chlorine atom, forming this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow chemistry. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-2H-pyrazin-3-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of substituted pyrazine derivatives.
Oxidation Reactions: The compound can be oxidized to form pyrazine-2,3-dione.
Reduction Reactions: Reduction of the keto group can yield 2-chloro-2H-pyrazin-3-ol.
Common Reagents and Conditions
Substitution: Reagents such as amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products
Substitution: Substituted pyrazine derivatives (e.g., 2-amino-2H-pyrazin-3-one).
Oxidation: Pyrazine-2,3-dione.
Reduction: 2-chloro-2H-pyrazin-3-ol.
Scientific Research Applications
2-chloro-2H-pyrazin-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazine derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a scaffold for drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-2H-pyrazin-3-one depends on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary, but common targets include kinases and other proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
2-chloropyrazine: Lacks the keto group present in 2-chloro-2H-pyrazin-3-one.
2H-pyrazin-3-one: Lacks the chlorine atom.
2-chloro-3-nitropyrazine: Contains a nitro group instead of a keto group.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and a keto group on the pyrazine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C4H3ClN2O |
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Molecular Weight |
130.53 g/mol |
IUPAC Name |
2-chloro-2H-pyrazin-3-one |
InChI |
InChI=1S/C4H3ClN2O/c5-3-4(8)7-2-1-6-3/h1-3H |
InChI Key |
SNUYQMFOAJNMJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(C(=O)N=C1)Cl |
Origin of Product |
United States |
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